molecular formula C17H22N2O2S B2852557 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine CAS No. 860650-05-1

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine

Cat. No.: B2852557
CAS No.: 860650-05-1
M. Wt: 318.44
InChI Key: JOIJKJHWKVKTQP-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety and a methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methylphenoxyacetic acid with thioamide under acidic conditions.

    Attachment of the Thiazole to Morpholine: The thiazole derivative is then reacted with 2,6-dimethylmorpholine in the presence of a suitable base, such as sodium hydride, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced morpholine derivatives.

    Substitution: Various substituted thiazole and morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can also bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-4-phenylmorpholine: Similar in structure but lacks the thiazole ring.

    4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol: Contains a phenol group instead of a morpholine ring.

Uniqueness

2,6-Dimethyl-4-{[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl}morpholine is unique due to the combination of the thiazole ring and the morpholine structure, which imparts distinct chemical and biological properties not found in similar compounds .

Properties

IUPAC Name

2,6-dimethyl-4-[[2-(4-methylphenoxy)-1,3-thiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2S/c1-12-4-6-15(7-5-12)21-17-18-8-16(22-17)11-19-9-13(2)20-14(3)10-19/h4-8,13-14H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIJKJHWKVKTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CN=C(S2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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